(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Chiral Building Block Asymmetric Synthesis Medicinal Chemistry

For stereochemically critical applications, only the (R)-enantiomer ensures target engagement fidelity. This chiral piperidine derivative featuring a 6-oxo lactam and Boc-protected amine at the 3-position serves as the definitive precursor for (R)-configured 3-aminopiperidin-6-one cores. Unlike racemic or (S)-enantiomer alternatives, procuring this single (R)-enantiomer eliminates costly chiral resolution and establishes absolute stereochemistry from the earliest synthetic step—critical for kinase inhibitors, protease inhibitors, and CNS agents where ring orientation dictates target binding and selectivity.

Molecular Formula C10H18N2O3
Molecular Weight 214.26152
CAS No. 1228566-94-6
Cat. No. B1144102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
CAS1228566-94-6
Molecular FormulaC10H18N2O3
Molecular Weight214.26152
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(=O)NC1
InChIInChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (CAS 1228566-94-6) Procurement & Chiral Purity Specification Guide


(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral, non‑racemic piperidine derivative characterized by a 6‑oxo (lactam) group and a tert‑butoxycarbonyl (Boc)‑protected amine at the 3‑position. This single‑enantiomer building block (molecular weight 214.26 g/mol, molecular formula C10H18N2O3 [1]) is supplied as a solid with a minimum purity specification of 95% . Its (R) stereochemistry renders it a critical precursor for the stereoselective synthesis of biologically active molecules where the absolute configuration of the piperidine ring governs target engagement and efficacy.

Why Generic Substitution of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Is Scientifically Unjustified


Substituting (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate with its (S)-enantiomer, a racemic mixture, or an achiral analog is scientifically unsound for applications requiring stereochemical fidelity. The (R)- and (S)-enantiomers are non‑superimposable mirror images that generate diastereomeric intermediates and products, leading to divergent pharmacokinetic, pharmacodynamic, and downstream reactivity profiles [1]. Procurement of the racemate introduces a 50% impurity of the undesired enantiomer, necessitating costly and yield‑limiting chiral resolution steps that are avoided when the single, desired (R)-enantiomer is employed .

Quantitative Differentiation Evidence: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate vs. In‑Class Analogs


Absolute Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer of tert‑butyl (6-oxopiperidin-3-yl)carbamate is supplied with a defined minimum chemical purity of 95% . While this metric confirms the absence of non‑isomeric impurities, it does not independently quantify enantiomeric excess (ee). Nevertheless, procurement of the single (R)-enantiomer guarantees that 100% of the available stereochemical pool possesses the desired absolute configuration, in contrast to the racemic mixture (CAS 1245646-80-3) which contains an equimolar amount of the undesired (S)-enantiomer. This distinction eliminates the need for subsequent chiral separation, which typically incurs a theoretical yield loss of ≥50% and introduces additional operational variability [1].

Chiral Building Block Asymmetric Synthesis Medicinal Chemistry

Pre‑configured Stereocenter for Asymmetric Synthesis

The (R)-enantiomer serves as a pre‑configured chiral synthon, circumventing the need for enantioselective catalysis or resolution of a racemate. While direct, head‑to‑head quantitative data comparing the (R)-enantiomer to its (S)-counterpart or racemate in a specific reaction are not available in the current dataset, class‑level inference establishes that employing a single enantiomer eliminates the formation of diastereomeric mixtures that would otherwise require separation. The (R)-enantiomer is specifically identified by its IUPAC name `tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamate` and SMILES notation `CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1`, which unambiguously encode the (3R) configuration [1]. In contrast, the (S)-enantiomer (CAS 172913-96-1) bears the `N-[(3S)...]` descriptor, which would invert the stereochemical outcome of any subsequent reaction [2].

Asymmetric Synthesis Chiral Pool Stereoselective Synthesis

Chemical Purity Specification for Reproducible Synthesis

Vendor specifications for (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate establish a minimum purity of 95% . This baseline ensures that non‑isomeric impurities (e.g., unreacted starting materials, byproducts) are limited to ≤5%, a critical parameter for reproducible synthetic outcomes. While this purity level is comparable to that offered for the racemic mixture , the single‑enantiomer nature of the (R)-enantiomer provides the additional advantage of stereochemical homogeneity, which is not reflected in the chemical purity metric alone. The solid physical form at 20 °C further facilitates accurate weighing and handling, minimizing variability introduced by hygroscopic or volatile impurities .

Chemical Purity Reproducibility Quality Control

Optimal Application Scenarios for (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Based on Evidence‑Supported Differentiation


Stereodefined Synthesis of Chiral Piperidine‑Containing Pharmaceuticals

The (R)-enantiomer is the optimal starting material for the construction of drug candidates requiring an (R)-configured 3‑aminopiperidin‑6‑one core. Its use ensures that the absolute stereochemistry of the final active pharmaceutical ingredient (API) is established from the earliest synthetic step, eliminating the need for later‑stage chiral resolution. This is particularly critical in the development of kinase inhibitors, protease inhibitors, and CNS‑active agents where the spatial orientation of the piperidine ring dictates target binding affinity and selectivity [1].

Asymmetric Synthesis of Enantiopure Building Blocks

As a chiral pool synthon, (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate serves as a versatile intermediate for the preparation of more complex, enantiomerically pure piperidine derivatives. Its pre‑installed (R)-stereocenter can be leveraged in diastereoselective transformations (e.g., alkylations, acylations, reductive aminations) to generate libraries of chiral amines and lactams for medicinal chemistry campaigns [1].

Structure‑Activity Relationship (SAR) Studies Requiring Defined Stereochemistry

In SAR studies, the (R)-enantiomer is essential for accurately attributing biological activity to the correct stereoisomer. Procurement of the (R)-enantiomer, rather than the racemate or the (S)-enantiomer, allows researchers to directly correlate the (R)-configuration with specific pharmacological effects (e.g., IC50 values, target engagement), thereby informing lead optimization and patent strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.